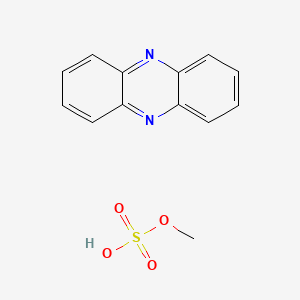

Methyl hydrogen sulfate;phenazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl hydrogen sulfate;phenazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.CH4O4S/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10;1-5-6(2,3)4/h1-8H;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAONSFIGUBAPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)O.C1=CC=C2C(=C1)N=C3C=CC=CC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2360-48-7 | |

| Record name | Sulfuric acid, monomethyl ester, compd. with phenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2360-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity and Toxicity of Methylated Phenazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities and toxicological profiles of methylated phenazines, a class of nitrogen-containing heterocyclic compounds produced by various microorganisms. This document focuses on two prominent members of this class: pyocyanin and 5-methyl-phenazine-1-carboxylic acid (5-Me-PCA). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential and safety considerations of these bioactive molecules.

Quantitative Data on Biological Activity and Toxicity

The biological effects of methylated phenazines are concentration-dependent. The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and in vivo toxic effects of pyocyanin and 5-methyl-phenazine-1-carboxylic acid.

Table 1: Cytotoxicity of Methylated Phenazines (IC50 values)

| Compound | Cell Line | Cell Type | IC50 Value | Reference |

| Pyocyanin | SK-MEL-30 | Human Melanoma | 72 µM | [1] |

| Pyocyanin | MCF-7 | Human Breast Adenocarcinoma | 15 µg/mL | [2][3] |

| Pyocyanin | Sf9 | Insect (Spodoptera frugiperda) | 106.39 ± 13.92 µg/mL | [4] |

| Pyocyanin | RTG-2 | Rainbow Trout Gonad | 114.33 ± 14.59 µg/mL | [4] |

| 5-Methyl-phenazine-1-carboxylic acid betaine (MPCAB) | A549 | Human Lung Carcinoma | 488.7 ± 2.52 nM | [5][6] |

| 5-Methyl-phenazine-1-carboxylic acid betaine (MPCAB) | MDA-MB-231 | Human Breast Adenocarcinoma | 458.6 ± 2.48 nM | [5][6] |

Table 2: Antimicrobial Activity of Pyocyanin (MIC values)

| Organism | Type | MIC Value (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | 58.3 | [7] |

| Bacillus cereus | Gram-positive bacteria | 33.3 | [7] |

| Escherichia coli | Gram-negative bacteria | Not specified, but active | [7] |

| Klebsiella pneumoniae | Gram-negative bacteria | 183.4 | [7] |

| Salmonella typhi | Gram-negative bacteria | 21.7 | [7] |

| Aspergillus flavus | Fungus | 58.3 | [7] |

| Aspergillus niger | Fungus | 100 | [7] |

| Candida albicans | Fungus | 200 | [8] |

Table 3: In Vivo and Other Toxicity Data for Pyocyanin

| Assay | Organism | Endpoint | Result | Reference |

| Mouse Bioassay | Mouse | Toxicity | 3.28 MU at 1000 µg/mL | [7][9] |

| Brine Shrimp Bioassay | Artemia salina | Mortality | No toxicity up to 50 µg/mL for 24h | [7] |

| In silico Oral Toxicity | Rodent model | LD50 | Class IV (0.3–2 g/kg) | [2][[“]] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity and toxicity of methylated phenazines.

Extraction and Purification of Pyocyanin from Pseudomonas aeruginosa

This protocol describes a common method for the extraction and purification of pyocyanin from bacterial cultures.[4][11][12][13]

-

Culture and Inoculation: Inoculate Pseudomonas aeruginosa into a suitable liquid medium, such as Nutrient Broth or a specialized production medium like glycerol-alanine minimal medium.[11] Incubate the culture at 37°C for 24-72 hours with shaking.[11][12]

-

Solvent Extraction:

-

Centrifuge the bacterial culture to pellet the cells.

-

Transfer the supernatant to a separating funnel and add chloroform at a 1:1.5 or 2:1 (supernatant:chloroform) ratio.[4]

-

Shake vigorously and allow the layers to separate. The pyocyanin will move into the lower chloroform layer, turning it blue.

-

-

Acidification and Re-extraction:

-

Collect the blue chloroform layer and wash it with 0.1 M HCl. This will convert pyocyanin to its red, acidic form, which will move into the aqueous layer.

-

Separate and collect the red aqueous layer.

-

-

Neutralization and Crystallization:

-

Neutralize the acidic solution by adding 1 M Tris-base (pH 11.0) or 0.1 M NaOH to adjust the pH to 7.5.

-

Re-extract the pyocyanin with chloroform.

-

Evaporate the chloroform to obtain purified pyocyanin crystals.

-

-

Characterization: The purity and identity of the extracted pyocyanin can be confirmed using techniques such as UV-Vis spectroscopy (absorbance maxima around 310, 520, and 690 nm), HPLC, FT-IR, and Mass Spectrometry.[7][9][11]

Caption: Workflow for Pyocyanin Extraction and Purification.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1][2][11]

-

Cell Seeding: Seed the desired cancer or normal cell lines (e.g., A549, MCF-7, Vero) into a 96-well plate at a density of approximately 1 x 10^4 to 2 x 10^4 cells per well.[14] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methylated phenazine in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[1][11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][14][15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[14]

-

Serial Dilution: Prepare a two-fold serial dilution of the methylated phenazine in a 96-well microtiter plate containing a suitable broth medium (e.g., Tryptic Soy Broth).

-

Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[2][16]

-

Cell Treatment: Treat the cells with the methylated phenazine at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways

Methylated phenazines exert their biological effects by modulating various cellular signaling pathways. The primary mechanisms involve the induction of oxidative stress and the activation of apoptotic pathways.

Pyocyanin-Induced Oxidative Stress

Pyocyanin is a redox-active molecule that can readily cross cell membranes.[17] Inside the cell, it undergoes redox cycling, accepting electrons from cellular reductants like NADH and NADPH and transferring them to molecular oxygen.[18][19] This process generates reactive oxygen species (ROS), such as superoxide anions (O2•−) and hydrogen peroxide (H2O2), leading to oxidative stress.[17][18][20] The resulting oxidative stress can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cytotoxicity.[18]

Caption: Pyocyanin-Induced Oxidative Stress Pathway.

5-Me-PCA-Induced Apoptosis via the Bcl-2 Pathway

5-methyl-phenazine-1-carboxylic acid (in its betaine form, MPCAB) has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[6] This process is regulated by the Bcl-2 family of proteins.[21][22][23][24][25] MPCAB treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[6] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases (such as caspase-3), ultimately resulting in programmed cell death.[6][21]

Caption: 5-Me-PCA-Induced Apoptosis via Bcl-2 Pathway.

References

- 1. scielo.br [scielo.br]

- 2. A purified and lyophilized Pseudomonas aeruginosa derived pyocyanin induces promising apoptotic and necrotic activities against MCF-7 human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyocyanin induced in vitro oxidative damage and its toxicity level in human, fish and insect cell lines for its selective biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. consensus.app [consensus.app]

- 11. ijcmas.com [ijcmas.com]

- 12. researchgate.net [researchgate.net]

- 13. medcraveonline.com [medcraveonline.com]

- 14. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apec.org [apec.org]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Pyocyanin Alters Redox Homeostasis and Carbon Flux through Central Metabolic Pathways in Pseudomonas aeruginosa PA14 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bcl2 family | PPTX [slideshare.net]

Phenazine Methosulfate: A Technical Guide to its Use as a Superoxide Generator in Cellular Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine methosulfate (PMS) is a versatile redox-active compound widely employed in cellular studies as a potent generator of superoxide radicals (O₂⁻). This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key considerations for utilizing PMS to investigate the multifaceted roles of oxidative stress in biological systems. PMS, a cationic phenazine derivative, acts as an electron carrier, effectively shuttling electrons from intracellular reducing equivalents, such as NAD(P)H, to molecular oxygen. This rapid, non-enzymatic transfer results in the production of superoxide, a primary reactive oxygen species (ROS). The controlled induction of oxidative stress by PMS allows researchers to dissect the intricate cellular responses to ROS, including the activation of antioxidant defense mechanisms, the initiation of signaling cascades, and the induction of cell death pathways. Understanding these processes is critical for advancing our knowledge of various pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, and for the development of novel therapeutic strategies.

Mechanism of Action

The primary mechanism by which phenazine methosulfate (PMS) generates superoxide is through its function as a redox cycler.[1][2] PMS readily accepts electrons from intracellular reducing agents, most notably NADH and NADPH.[1][3] The reduced PMS then transfers these electrons to molecular oxygen (O₂), resulting in the formation of the superoxide radical (O₂⁻). This process can occur both in the cytoplasm and within mitochondria, with evidence suggesting a significant mitochondrial origin for PMS-induced superoxide production.[1]

This redox cycling of PMS can be summarized as follows:

-

Reduction of PMS: PMS is reduced by accepting an electron from a donor molecule, such as NADPH.

-

Oxidation of Reduced PMS and Superoxide Generation: The reduced PMS donates the electron to molecular oxygen, thereby regenerating the original PMS molecule and producing a superoxide radical.

It is important to note that in certain in vitro assay systems, particularly those containing both NADH and a tetrazolium salt like nitroblue tetrazolium (NBT), the superoxide production may be mediated by the tetrazolium itself rather than directly by PMS.[4][5]

Mechanism of PMS-mediated superoxide generation.

Cellular Consequences of PMS-Induced Superoxide

The generation of superoxide by PMS triggers a cascade of cellular events, primarily stemming from the resulting oxidative stress. These consequences include:

-

Depletion of Intracellular Antioxidants: The surge in superoxide and other ROS leads to the rapid depletion of endogenous antioxidants, most notably reduced glutathione (GSH).[1]

-

Mitochondrial Dysfunction: PMS can impair mitochondrial function, leading to a decrease in the mitochondrial transmembrane potential and a reduction in the oxygen consumption rate.[1]

-

Oxidative Damage: Excess ROS can cause oxidative damage to cellular macromolecules, including lipids, proteins, and DNA.

-

Activation of Stress-Response Pathways: Cells respond to PMS-induced oxidative stress by activating various signaling pathways. A key pathway involved is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant and detoxification genes. Mitogen-activated protein kinase (MAPK) pathways are also implicated in the cellular response to PMS.

-

Induction of Apoptosis: At sufficient concentrations and exposure times, the cellular damage and signaling cascades initiated by PMS can converge to trigger programmed cell death, or apoptosis.[1][6] This is often mediated by the modulation of pro- and anti-apoptotic proteins such as BAX and Bcl-2.[1]

Cellular consequences of PMS-induced superoxide generation.

Quantitative Data on PMS in Cellular Studies

The effective concentration of PMS and the resulting cellular responses are highly dependent on the cell type, experimental duration, and the specific endpoint being measured. The following tables summarize quantitative data from various studies.

| Cell Line | PMS Concentration | Incubation Time | Effect |

| A375 (Melanoma) | 1-10 µM | 24 h | Induction of apoptosis.[1] |

| A375 (Melanoma) | 10 µM | 1-3 h | Significant depletion of reduced glutathione.[1] |

| A375 (Melanoma) | 10 µM | 6 h | Upregulation of oxidative and genotoxic stress response genes.[1] |

| Synaptosomes | 0.01-250 µM | 3 h | Increased Na+/K+ ATPase activity.[3] |

| Various Cancer Cell Lines | Varies (µM range) | 24-72 h | Cytotoxicity (IC50 values are cell line dependent). |

| Parameter | Typical Concentration Range | Notes |

| Induction of Apoptosis | 1 - 20 µM | Highly cell-type dependent. |

| Sub-lethal Oxidative Stress | 0.1 - 5 µM | For studying signaling pathway activation without significant cell death. |

| In Vitro Superoxide Generation (e.g., NBT assay) | 10 µM - 1 mM | Higher concentrations are often used in cell-free systems. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results when using PMS.

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol is for the detection of mitochondrial superoxide in live cells.

-

Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

-

Preparation of MitoSOX Red Working Solution: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 500 nM to 5 µM in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

-

Cell Treatment: Treat cells with the desired concentrations of PMS for the appropriate duration. Include positive and negative controls.

-

Staining: Remove the treatment medium and wash the cells once with warm buffer. Add the MitoSOX Red working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm buffer.

-

Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. For flow cytometry, use the PE channel to detect the red fluorescence of oxidized MitoSOX.

Workflow for measuring mitochondrial superoxide with MitoSOX Red.

Measurement of Intracellular ROS with DCFH-DA

This protocol measures general intracellular ROS levels.

-

Cell Preparation: Seed cells and allow them to adhere as described previously.

-

Cell Treatment: Treat cells with PMS.

-

Preparation of DCFH-DA Working Solution: Prepare a 10-20 mM stock solution of DCFH-DA in DMSO. Dilute the stock solution to a final working concentration of 10-25 µM in serum-free medium immediately before use.

-

Staining: Remove the treatment medium, wash the cells once, and then incubate with the DCFH-DA working solution for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Analysis: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry (FITC channel).

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with PMS for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Conclusion

Phenazine methosulfate is a valuable tool for inducing superoxide generation and studying the cellular consequences of oxidative stress. Its utility spans a wide range of applications, from basic research into redox signaling to the preclinical evaluation of drugs targeting oxidative stress pathways. A thorough understanding of its mechanism of action, careful consideration of experimental design, and the use of appropriate controls are paramount for obtaining meaningful and reproducible data. This guide provides a foundational framework for researchers to effectively and safely employ PMS in their cellular studies, contributing to a deeper understanding of the intricate role of reactive oxygen species in health and disease.

References

- 1. Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]

- 6. researchgate.net [researchgate.net]

Spectrophotometric Properties of Oxidized and Reduced Phenazine Methosulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenazine methosulfate (PMS) is a versatile redox mediator widely employed in biochemical and cellular assays. Its utility stems from its ability to act as an electron carrier, facilitating the transfer of electrons between various molecules, a property that is intrinsically linked to its distinct spectrophotometric characteristics in both its oxidized and reduced states. This technical guide provides a comprehensive overview of the spectrophotometric properties of oxidized and reduced PMS, detailed experimental protocols, and a visualization of its core mechanism of action.

Core Spectrophotometric Data

The spectrophotometric properties of phenazine methosulfate are defined by its redox state. The oxidized form is a vibrant yellow compound, while its reduced form, 5-methylphenazinium (methyl-phenazine), is colorless.[1] This stark difference in their absorption spectra is the foundation of many PMS-based assays.

Quantitative Spectrophotometric Data

The key quantitative parameters for oxidized and reduced PMS are summarized below. These values are crucial for quantitative biochemical assays, allowing for the determination of reaction rates and substrate concentrations.

| Form | Common Name(s) | Appearance | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Emission (nm) |

| Oxidized PMS | Phenazine Methosulfate | Yellow | 387[2] | 26,300 (at 387 nm, pH 2-8)[1] | 526 (green)[3][4] |

| Reduced PMS | Methyl-phenazine (MPH) | Colorless | N/A | ~1,300 (at 387 nm)¹ | 465-469 (blue)[3] |

¹The molar extinction coefficient for reduced PMS at 387 nm is calculated based on the provided difference in molar extinction coefficients between the oxidized and reduced forms (25,000 M⁻¹cm⁻¹).[1] The reduced form exhibits a significant blue-shifted absorption but lacks a prominent peak in the visible range, consistent with its colorless appearance.[3]

Experimental Protocols

Accurate spectrophotometric analysis of PMS requires careful handling and specific experimental conditions, particularly for the oxygen-sensitive reduced form.

Preparation of PMS Solutions

-

Stock Solution: Prepare a stock solution of oxidized PMS (e.g., 10 mM) in deionized water. This solution should be stored frozen and protected from light, as PMS can decompose within minutes when exposed to direct sunlight.[1]

-

Working Solutions: Dilute the stock solution to the desired concentration in an appropriate buffer (e.g., phosphate buffer, pH 7.0-8.0) immediately before use.

Spectrophotometric Measurement of Oxidized PMS

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 15 minutes. Set the wavelength to scan a desired range (e.g., 300-600 nm) to observe the full absorbance spectrum or to 387 nm for quantitative measurements.

-

Blanking: Use the buffer in which the PMS is dissolved as a blank to zero the absorbance.

-

Measurement: Place the cuvette containing the oxidized PMS solution in the spectrophotometer and record the absorbance.

In-situ Reduction of PMS and Spectrophotometric Measurement

Reduced PMS is highly unstable in the presence of oxygen. Therefore, its spectrophotometric properties are typically measured immediately following in-situ reduction.

-

Initial Spectrum: Record the absorbance spectrum of the oxidized PMS solution as described above.

-

Reduction: To the cuvette containing the oxidized PMS, add a reducing agent. Common choices include:

-

NAD(P)H: Add a molar excess of NADH or NADPH. The reduction can be monitored by the decrease in absorbance at 340 nm (for NAD(P)H) and 387 nm (for PMS).

-

Sodium Dithionite: Prepare a fresh solution of sodium dithionite and add a small aliquot to the PMS solution. Dithionite rapidly reduces PMS.

-

Sodium Borohydride (NaBH₄): A 5-fold molar excess of NaBH₄ can be used for complete reduction.[5]

-

-

Immediate Measurement: Immediately after adding the reducing agent and mixing, record the absorbance spectrum. A rapid decrease in absorbance at 387 nm and the disappearance of the yellow color will be observed.

-

Anaerobic Conditions (Optional but Recommended): For more stable readings of reduced PMS, the reduction and measurement can be performed under anaerobic conditions, for example, in a glove box or by purging the solutions with nitrogen gas.

Visualization of PMS Redox Cycling and Assay Principle

The utility of PMS in biochemical assays lies in its ability to cycle between its oxidized and reduced forms, thereby transferring electrons from a donor to an acceptor. This is commonly exploited in dehydrogenase assays where the production of NADH or NADPH is coupled to the reduction of a chromogenic reporter, such as a tetrazolium salt.

PMS Redox Cycle

The following diagram illustrates the fundamental redox cycling of PMS, where it accepts electrons from a reducing agent like NADPH and donates them to an electron acceptor, in this case, molecular oxygen, which can lead to the formation of superoxide.

Caption: Redox cycling of Phenazine Methosulfate (PMS).

Experimental Workflow for a Dehydrogenase Assay

This diagram outlines a typical experimental workflow for measuring the activity of a dehydrogenase enzyme using PMS and a tetrazolium salt like Nitroblue Tetrazolium (NBT) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[6]

Caption: Workflow of a PMS-coupled dehydrogenase assay.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. powder, electron acceptor | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fluorescent redox-dependent labeling of lipid droplets in cultured cells by reduced phenazine methosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A colorimetric assay to quantify dehydrogenase activity in crude cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenazine Methosulfate (CAS 299-11-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenazine methosulfate (PMS), with the CAS number 299-11-6, is a versatile quaternary ammonium salt of phenazine. It is widely utilized in biochemical and cellular research as an electron carrier, facilitating the transfer of electrons from a donor, such as NADH or NADPH, to an acceptor, like a tetrazolium salt. This property makes it an invaluable tool in a variety of assays for measuring enzyme activity and cell viability. Beyond its role as a laboratory reagent, PMS has been shown to induce oxidative stress and apoptosis in cancer cells, highlighting its potential in drug development research. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols related to Phenazine Methosulfate.

Core Properties of Phenazine Methosulfate

Phenazine methosulfate is a yellow to orange crystalline powder with a range of chemical and physical properties that are critical to its function in experimental settings.

Physicochemical Properties

| Property | Value | References |

| CAS Number | 299-11-6 | |

| Molecular Formula | C₁₄H₁₄N₂O₄S | |

| Molecular Weight | 306.34 g/mol | |

| Appearance | Dark yellow to brown or khaki crystalline powder | |

| Melting Point | 158-160 °C (decomposes) | |

| UV Absorption (λmax) | 387.5 nm (in H₂O) |

Solubility

| Solvent | Solubility | References |

| Water | Soluble (approx. 200 mg/mL at 20°C) | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| DMSO | ~10 mg/mL | |

| Dimethylformamide (DMF) | ~10 mg/mL | |

| Benzene | Insoluble | |

| Diethyl ether | Insoluble |

Stability and Storage

Phenazine methosulfate is stable under recommended storage conditions but is sensitive to light. Aqueous solutions of PMS are not stable and should be prepared fresh. It is incompatible with strong oxidizing agents. For long-term storage, it should be kept at -20°C.

Biological Activity and Applications

The primary biological activity of PMS stems from its ability to act as an electron carrier. This property is harnessed in numerous biochemical assays. Furthermore, its capacity to generate reactive oxygen species (ROS) underlies its cytotoxic effects.

Role as an Electron Carrier

PMS is an efficient electron acceptor that can be reduced by NADH or NADPH non-enzymatically. The reduced PMS can then donate electrons to various acceptor molecules, including tetrazolium salts (like MTT, XTT, and INT), cytochrome c, and indophenols. This electron relay is the basis for its use in quantifying the activity of dehydrogenases and other oxidoreductases.

An In-depth Technical Guide to the Structural Analysis of 5-Methylphenazinium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylphenazinium methyl sulfate (PMS), a heterocyclic organic compound, is a crucial electron carrier in numerous biochemical assays and has garnered significant interest for its pro-oxidant and apoptotic activities, highlighting its potential in therapeutic applications. This technical guide provides a comprehensive structural analysis of PMS, detailing its spectroscopic and physical properties. It includes a thorough examination of its molecular structure, a summary of available analytical data, detailed experimental protocols for its synthesis and characterization, and an elucidation of its biological signaling pathways. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Properties

5-Methylphenazinium methyl sulfate is an N-alkylated phenazine salt. The core structure consists of a planar tricyclic phenazine ring system where one of the nitrogen atoms is quaternized by a methyl group, resulting in a cationic charge on the phenazinium ring. This cation is paired with a methyl sulfate anion.

Chemical Identifiers:

-

IUPAC Name: 5-methylphenazin-5-ium;methyl sulfate[1]

-

CAS Number: 299-11-6

-

Molecular Formula: C₁₄H₁₄N₂O₄S[1]

-

Molecular Weight: 306.34 g/mol [1]

-

SMILES: C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-][1]

-

InChI Key: RXGJTUSBYWCRBK-UHFFFAOYSA-M[1]

Physical Properties

5-Methylphenazinium methyl sulfate is typically a yellow to brown crystalline solid or powder.[2] It is soluble in water.

| Property | Value | Reference |

| Appearance | Yellow to brown crystalline solid/powder | [2] |

| Melting Point | 158-160 °C (decomposes) | [3] |

| Water Solubility | Soluble | [3] |

Spectroscopic Data

The UV-visible spectrum of 5-methylphenazinium methyl sulfate in water exhibits a characteristic maximum absorption (λmax) at approximately 387.5 nm.[4]

| Solvent | λmax (nm) |

| Water | 387.5 |

Detailed ¹H and ¹³C NMR spectral data for 5-methylphenazinium methyl sulfate are not widely published. However, PubChem notes the existence of a ¹³C NMR spectrum provided by Fluka AG.[1] Analysis of related N-alkyl phenazinium salts suggests that the proton and carbon signals of the phenazinium ring would appear in the aromatic region of the spectra, with distinct signals for the N-methyl group.[5]

Crystallographic Data

A full crystal structure determination for 5-methylphenazinium methyl sulfate is not currently available in open-access crystallographic databases. However, the crystal structure of a related compound, N-methylphenazinium tetracyanoquinodimethanide, has been solved.[6] This structure reveals that the N-methylphenazinium cation is planar, and in the crystal lattice, these cations form columns with a van der Waals spacing of 3.36 Å.[6] It is reasonable to infer a similar planar geometry for the cation in the methyl sulfate salt.

Thermal Analysis

Specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for 5-methylphenazinium methyl sulfate are not detailed in the available literature. A melting point of 158-160 °C with decomposition is reported, suggesting thermal instability at higher temperatures.[3] TGA would likely show a mass loss step corresponding to this decomposition, while DSC would indicate an endothermic event associated with melting, likely coupled with an exothermic decomposition event.

Experimental Protocols

Synthesis of 5-Methylphenazinium Methyl Sulfate

The synthesis of 5-methylphenazinium methyl sulfate is typically achieved through the direct N-alkylation of phenazine with dimethyl sulfate. This method was first reported by Kehrmann and Havas in 1913.[7] A later study on the alkylation of phenazine reported a yield of 86% for this reaction.

Reaction Scheme:

Figure 1: Synthesis of 5-Methylphenazinium Methyl Sulfate.

Materials:

-

Phenazine

-

Dimethyl sulfate

-

Anhydrous solvent (e.g., nitrobenzene or excess dimethyl sulfate)

Procedure (General):

-

Dissolve phenazine in a suitable anhydrous solvent or in an excess of dimethyl sulfate.

-

Slowly add dimethyl sulfate to the phenazine solution with stirring. As dimethyl sulfate is a potent alkylating agent, this should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[8]

-

Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After cooling, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

-

Purification of the crude product can be achieved by recrystallization from a suitable solvent, such as ethanol.[3]

Characterization Methods

-

Instrument: A standard double-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of 5-methylphenazinium methyl sulfate in deionized water.

-

Analysis: Scan the sample over a wavelength range of 200-800 nm to identify the maximum absorbance (λmax).

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

Biological Activity and Signaling Pathways

5-Methylphenazinium methyl sulfate is known to act as a free radical generator and can induce apoptosis in cancer cells.[9] Its mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic signaling pathways.

Mechanism of Apoptosis Induction

The apoptotic activity of 5-methylphenazinium methyl sulfate is primarily driven by its ability to undergo redox cycling within the cell. It can accept electrons from cellular reducing equivalents like NAD(P)H and transfer them to molecular oxygen, generating superoxide radicals (O₂⁻). This leads to a cascade of events culminating in programmed cell death.

The key steps in PMS-induced apoptosis are:

-

Increased Oxidative Stress: The generation of superoxide radicals disrupts the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: Oxidative stress can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c.

-

Caspase Activation: Released cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Caspase-9 then activates downstream executioner caspases, such as caspase-3.

-

Execution of Apoptosis: Activated executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.

Signaling Pathway Diagram

Figure 2: PMS-Induced Apoptotic Signaling Pathway.

Conclusion

5-Methylphenazinium methyl sulfate is a compound of significant interest due to its utility in biochemical research and its potential as a therapeutic agent. This guide has provided a detailed overview of its structural and analytical properties, along with protocols for its synthesis and characterization. The elucidation of its apoptotic signaling pathway offers a basis for further investigation into its pharmacological applications. While a complete crystallographic and detailed NMR analysis remains to be published in the public domain, the information compiled herein provides a solid foundation for researchers working with this compound. Further studies to fully characterize its solid-state structure and spectroscopic properties are warranted to expand its application in materials science and drug development.

References

- 1. Phenazine Methosulfate | C14H14N2O4S | CID 9285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylphenazonium methosulfate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Phenazine methosulfate | 299-11-6 [chemicalbook.com]

- 4. Thermo Scientific™ 5-Methylphenazinium methyl sulphate ≥98% | LabMart Limited [labmartgh.com]

- 5. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Foundational Research on Phenazine Compounds in Bacterial Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine compounds are a class of redox-active secondary metabolites produced by a diverse range of bacteria, most notably Pseudomonas aeruginosa. These nitrogen-containing heterocyclic molecules play a critical role in bacterial pathogenesis, contributing to virulence, microbial competition, and biofilm formation. Their ability to act as electron shuttles, generate reactive oxygen species (ROS), and function as signaling molecules makes them key players in the complex interplay between pathogenic bacteria and their hosts. This in-depth technical guide provides a comprehensive overview of the foundational research on phenazine compounds, detailing their biosynthesis, regulation, and multifaceted roles in bacterial pathogenesis. The guide includes structured quantitative data, detailed experimental protocols for their study, and visualizations of key pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Phenazine Compounds

Phenazines are pigmented molecules that contribute to the characteristic colors of cultures of producing bacteria, such as the blue-green pigment pyocyanin from P. aeruginosa.[1] Beyond their visible properties, these compounds are potent virulence factors.[2][3] Their biological activities are largely attributed to their ability to undergo redox cycling, which can lead to the generation of superoxide and hydrogen peroxide, causing oxidative stress in host cells and competing microbes.[4][5][6] Furthermore, phenazines are integral components of bacterial communication networks, particularly quorum sensing, which coordinates gene expression in a cell-density-dependent manner.[7][8][9][10] This guide will delve into the core aspects of phenazine research, providing the necessary technical details for a thorough understanding of their significance in bacterial pathogenesis.

Phenazine Biosynthesis and Regulation

The biosynthesis of phenazines originates from the shikimic acid pathway, with chorismic acid serving as a key precursor.[11] A conserved set of genes, typically organized in an operon (e.g., phzABCDEFG), encodes the enzymes responsible for converting chorismic acid into the core phenazine structure, phenazine-1-carboxylic acid (PCA).[1][11][12] From PCA, a variety of phenazine derivatives are synthesized through the action of modifying enzymes. For instance, in P. aeruginosa, PhzM and PhzS convert PCA to pyocyanin (PYO), while PhzH produces phenazine-1-carboxamide (PCN).[1]

The production of phenazines is tightly regulated, primarily by the quorum-sensing (QS) network.[7][8][10] In P. aeruginosa, the las, rhl, and pqs QS systems are interconnected and control the expression of phenazine biosynthetic genes.[8][9] The Las system, activated by 3-oxo-C12-HSL, sits at the top of the hierarchy, influencing the Rhl and PQS systems. The Rhl system (responsive to C4-HSL) and the PQS system (responsive to 2-heptyl-3-hydroxy-4-quinolone) in turn directly regulate the transcription of the phz operons.[8][9] Pyocyanin itself can act as a terminal signaling molecule in this network, creating a feedback loop.[2]

Role of Phenazines in Bacterial Pathogenesis

Phenazines contribute to bacterial virulence through multiple mechanisms:

-

Redox Cycling and Oxidative Stress: Phenazines can accept electrons from cellular reductants like NADH and subsequently reduce molecular oxygen to produce reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[4][5][6] This process, known as redox cycling, disrupts the host's cellular redox balance and can lead to damage of DNA, proteins, and lipids, ultimately causing host cell death.[5]

-

Biofilm Formation: Phenazines play a significant role in the development and maturation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS).[13][14][15][16][17][18] Phenazine-1-carboxylic acid (PCA), in particular, has been shown to promote biofilm formation by facilitating the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), making this essential nutrient more bioavailable.[14][16][17] Phenazines can also influence the production of extracellular DNA (eDNA), a key component of the biofilm matrix.[3][19]

-

Virulence Factor Expression: Phenazines can modulate the expression of other virulence factors. For example, in interactions between P. aeruginosa and Staphylococcus aureus, PCA produced by P. aeruginosa can induce the expression of the Tet38 efflux pump in S. aureus, leading to increased resistance to tetracycline and phenazines themselves.[19]

-

Microbial Competition: The antimicrobial properties of phenazines, stemming from their ability to generate ROS, allow phenazine-producing bacteria to outcompete other microorganisms in their environment.[3]

Quantitative Data on Phenazine Activity

The following tables summarize key quantitative data related to phenazine production and their biological effects.

Table 1: Phenazine Production in Pseudomonas Strains

| Bacterial Strain | Phenazine Derivative(s) | Production Level (µg/mL) | Reference |

| P. aeruginosa PA14 | Pyocyanin (PYO) | 62 ± 5 µM | [2] |

| P. aeruginosa PA2114 | Pyocyanin (PYO) | 79 ± 3 µM | [2] |

| P. putida 14.phz1 | PCA | 79.79 ± 9.09 | [20] |

| P. putida O1.phz1 | PCA | 23.34 ± 1.06 | [20] |

| P. putida 14.phz2 | PCA | ~80 | [20] |

| P. putida 14.phz2+ | PCA, PYO | 80 (PCA), 11 (PYO) | [20] |

| P. chlororaphis H5△fleQ△relA | PCN | 9.58 ± 0.57 g/L | [21] |

| P. aeruginosa SPm9 (mutant) | Phenazines | 496 | [14] |

| P. aeruginosa Sp9 (wild type) | Phenazines | 281 | [14] |

Table 2: Minimum Inhibitory Concentration (MIC) of Pyocyanin against Various Microorganisms

| Microorganism | MIC (µg/mL) | Reference |

| Bacillus subtilis | 62.5 | [9] |

| Staphylococcus aureus | 100 - 150 | [1] |

| Escherichia coli | 20 - 60 | [1] |

| Klebsiella pneumoniae | 120 - 180 | [1] |

| Candida albicans | 38.5 - 50 | [22] |

| Candida albicans | 250 - 300 | [1] |

| Microsporum canis | 3.8 | [23] |

| Enterococcus faecalis | 3.5 | [23] |

Table 3: Effect of Phenazine-1-Carboxylic Acid (PCA) on Bacterial Processes

| Process | Organism | Effect | Quantitative Measure | Reference |

| Biofilm Formation | P. aeruginosa | Promotes biofilm development | Rescues biofilm formation in the presence of conalbumin | [24] |

| Biofilm Formation | P. synxantha 2-79RN10 | More robust biofilms in dryland conditions | - | [25] |

| Growth Inhibition | Acidovorax citrulli | Inhibits growth in liquid culture | EC₅₀ = 19.81 µg/mL | [15] |

| Gene Expression | S. aureus | Induces tet38 expression | 5-fold increase in transcripts at 0.25x MIC | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in phenazine research.

Phenazine Extraction and Quantification

Objective: To extract and quantify phenazine compounds from bacterial cultures.

Materials:

-

Bacterial culture

-

Chloroform

-

0.2 N HCl

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis detector

-

Phenazine standards (e.g., pyocyanin, PCA)

Workflow:

Protocol:

-

Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase.

-

Centrifuge the culture to pellet the cells.

-

Collect the cell-free supernatant.

-

For pyocyanin extraction, add chloroform to the supernatant at a 3:5 ratio (chloroform:supernatant).

-

Mix vigorously and centrifuge to separate the phases. The pyocyanin will be in the lower chloroform phase.

-

Transfer the chloroform phase to a new tube and add 0.2 N HCl at a 1:3 ratio (HCl:chloroform).

-

Mix vigorously. The pyocyanin will move to the upper aqueous (acidic) phase, which will turn pink.

-

Analyze the aqueous phase using HPLC. A C18 reverse-phase column is typically used with a gradient of acetonitrile and water containing trifluoroacetic acid.[20]

-

Detect phenazines using a UV-Vis detector at appropriate wavelengths (e.g., 366 nm for PCA and 280 nm for PYO).[20]

-

Quantify the phenazine concentrations by comparing the peak areas to a standard curve generated with known concentrations of pure phenazine compounds.[20]

Biofilm Formation Assay (Crystal Violet Method)

Objective: To quantify biofilm formation.

Materials:

-

96-well microtiter plate

-

Bacterial culture

-

Appropriate growth medium

-

0.1% Crystal Violet solution

-

30% Acetic acid or ethanol

Workflow:

Protocol:

-

Inoculate the wells of a 96-well microtiter plate with a diluted overnight bacterial culture in a suitable growth medium.[26][27]

-

Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.[27]

-

Carefully discard the culture medium and wash the wells gently with water or phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.[26][28][29]

-

Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[26][27][28]

-

Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[26][28][29]

-

Air dry the plate.

-

Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.[27][29]

-

Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[26][28]

Host Cell Viability Assay (MTT Assay)

Objective: To assess the impact of phenazine compounds on the viability of host cells.

Materials:

-

Host cell line

-

96-well cell culture plate

-

Complete cell culture medium

-

Phenazine compound of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

Workflow:

Protocol:

-

Seed host cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the phenazine compound and include untreated controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).[20]

-

Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[20][30]

-

Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[20]

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[20]

Conclusion and Future Directions

Phenazine compounds are undeniably crucial to the pathogenic lifestyle of many bacteria. Their intricate regulation, diverse mechanisms of action, and significant impact on virulence-associated behaviors such as biofilm formation make them compelling targets for novel antimicrobial strategies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to further unravel the complexities of phenazine biology.

Future research should focus on several key areas. A deeper understanding of the specific roles of different phenazine derivatives and their synergistic effects is needed. Elucidating the full extent of the regulatory networks that control phenazine production in response to various environmental cues will be critical. Furthermore, exploring the interactions of phenazines with host immune components and the host microbiome will provide a more holistic view of their role in infection. For drug development professionals, targeting phenazine biosynthesis or their downstream effects represents a promising avenue for the development of anti-virulence therapies that may be less prone to the development of resistance compared to traditional antibiotics. The continued investigation into these fascinating molecules will undoubtedly yield valuable insights into bacterial pathogenesis and open new doors for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Producing Different Phenazines on Bacterial Fitness and Biological Control in Pseudomonas chlororaphis 30-84 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 12. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of phenazine-1-carboxylic acid upon biofilm development in the rhizosphere of dryland and irrigated wheat [osti.gov]

- 14. Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Phenazine-1-carboxylic acid promotes bacterial biofilm development via ferrous iron acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Phenazines affect biofilm formation by Pseudomonas aeruginosa in similar ways at various scales - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 21. pnas.org [pnas.org]

- 22. researchgate.net [researchgate.net]

- 23. MTT assay overview | Abcam [abcam.com]

- 24. researchgate.net [researchgate.net]

- 25. ableweb.org [ableweb.org]

- 26. Crystal violet staining protocol | Abcam [abcam.com]

- 27. static.igem.org [static.igem.org]

- 28. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Phenazine Methosulfate in Cell Viability Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenazine methosulfate (PMS) is a crucial reagent in colorimetric cell viability assays that utilize tetrazolium salts such as MTT, MTS, XTT, and WST-1. It acts as an intermediate electron carrier, facilitating the reduction of these salts by cellular dehydrogenases to produce a colored formazan product. This reaction is dependent on the metabolic activity of viable cells, providing a quantitative measure of cell viability, proliferation, and cytotoxicity. These application notes provide detailed protocols and data for the effective use of PMS in cell viability assays.

Mechanism of Action

In metabolically active cells, NAD(P)H-dependent dehydrogenases reduce PMS. The reduced PMS then transfers electrons to a tetrazolium salt, leading to its conversion into a colored formazan dye.[1] This PMS-catalyzed reaction significantly enhances the efficiency of formazan production, particularly with second-generation tetrazolium salts like XTT, MTS, and WST-1, which are readily reduced extracellularly.[2][3] The resulting formazan product can be quantified spectrophotometrically, with the absorbance being directly proportional to the number of viable cells.

Data Summary

The following table summarizes key quantitative parameters for using PMS in various tetrazolium-based cell viability assays.

| Assay Type | Tetrazolium Salt | PMS Concentration | Incubation Time | Wavelength (nm) | Key Characteristics |

| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Not always required, but can enhance signal[4] | 15-75 minutes[4] | 570-595[4][5] | Water-insoluble formazan requires a solubilization step.[3] |

| MTS | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | 25 µM (final concentration)[6] | 1-4 hours[7][8] | 490-500[7][9] | Produces a water-soluble formazan, eliminating the need for a solubilization step.[7] |

| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | 0.15 to 0.4 µg per well[10] | 4-6 hours[11] | 450-500[11][12] | Water-soluble formazan allows for direct absorbance readings.[10] PMS is essential for efficient reduction.[10] |

| WST-1 | 4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | Often included in commercial kits as an "electron coupling reagent"[13][14] | 0.5-4 hours[15][16] | 420-480[13][15] | Highly sensitive and produces a water-soluble formazan.[15] |

| WST-8 | 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt | 0.2 mM 1-methoxy PMS[7] | 2 hours[7] | 450[7] | More sensitive than other tetrazolium salts and produces a water-soluble formazan.[7] |

Experimental Protocols

General Guidelines

-

Always include blank wells containing medium only and control wells with untreated cells.

-

Optimize cell seeding density and incubation times for your specific cell line and experimental conditions.

-

PMS is light-sensitive; protect solutions from light.

Protocol 1: MTS Assay

This protocol is adapted from commercially available MTS assay kits.[8][9]

Materials:

-

MTS solution (e.g., 2 mg/mL in DPBS)

-

PMS solution (e.g., 0.92 mg/mL in DPBS)[6]

-

96-well plate with cultured cells

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Cell Treatment: Treat cells with the test compound and incubate for the desired period.

-

Reagent Preparation: Immediately before use, prepare the MTS/PMS solution by mixing the MTS and PMS solutions. A common ratio is 20:1 (v/v) of MTS to PMS solution.[8]

-

Assay: Add 20 µL of the freshly prepared MTS/PMS solution to each well.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[7][8]

-

Measurement: Record the absorbance at 490 nm using a microplate reader.[9]

Protocol 2: XTT Assay

This protocol is a modification of previously described methods.[10][11]

Materials:

-

XTT solution (e.g., 1 mg/mL in warm medium)[11]

-

PMS solution (e.g., 100 µM in PBS)[11]

-

96-well plate with cultured cells

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.[11]

-

Cell Treatment: Expose cells to the experimental conditions.

-

Reagent Preparation: Prepare the XTT/PMS solution immediately before use by mixing the XTT and PMS solutions. A typical final concentration is 0.2 mg/mL XTT and 6.4 µM PMS.[11]

-

Assay: Add 25 µL of the XTT/PMS solution to each well.

-

Incubation: Incubate the plate for 4 to 6 hours at 37°C.[11]

-

Measurement: Measure the absorbance at a wavelength of 450 nm with a reference wavelength of 650 nm.[11]

Protocol 3: WST-1 Assay

This protocol is based on commercially available WST-1 assay kits.[13][17]

Materials:

-

WST-1 reagent (pre-mixed with an electron coupling reagent like PMS)

-

96-well plate with cultured cells

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cells in a 96-well plate in a final volume of 100 µL/well.

-

Cell Treatment: Treat cells as required for your experiment.

-

Assay: Add 10 µL of the WST-1 reagent to each well.[13]

-

Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.[15][16]

-

Shaking: Shake the plate thoroughly for 1 minute on a shaker.[13]

-

Measurement: Measure the absorbance between 420 and 480 nm.[13]

Visualizations

Caption: Mechanism of PMS-mediated tetrazolium salt reduction.

References

- 1. Studies on the phenazine methosulphate-tetrazolium capture reaction in NAD(P)+-dependent dehydrogenase cytochemistry. II. A novel hypothesis for the mode of action of PMS and a study of the properties of reduced PMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A rapid colorimetric assay with the tetrazolium salt MTT and phenazine methosulfate (PMS) for viability of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of Microorganisms in Body Fluids via MTT-PMS Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.co.uk [promega.co.uk]

- 7. broadpharm.com [broadpharm.com]

- 8. 2.2. Cell viability assay [bio-protocol.org]

- 9. 4.4. MTS Cell Viability Assay [bio-protocol.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 13. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 14. takara.co.kr [takara.co.kr]

- 15. zellx.de [zellx.de]

- 16. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 17. takarabio.com [takarabio.com]

Protocol for Using Phenazine Methosulfate in Dehydrogenase Assays

Application Notes for Researchers, Scientists, and Drug Development Professionals

Phenazine methosulfate (PMS) is a versatile artificial electron carrier widely employed in biochemical assays to measure the activity of various NAD(P)H-dependent dehydrogenases.[1][2][3][4] In these assays, PMS serves as an intermediate, transferring electrons from NAD(P)H, generated by the dehydrogenase-catalyzed oxidation of its substrate, to a final electron acceptor, typically a tetrazolium salt such as nitroblue tetrazolium (NBT) or iodonitrotetrazolium chloride (INT).[1][2][3] The reduction of the tetrazolium salt results in the formation of a colored formazan product, the absorbance of which can be measured spectrophotometrically to quantify enzyme activity.[3][4] This colorimetric method provides a convenient and sensitive means to determine the kinetics of dehydrogenase catalysis and is amenable to high-throughput screening formats.[2][4]

Mechanism of Action

The fundamental principle of the PMS-based dehydrogenase assay lies in a coupled enzymatic reaction. The dehydrogenase enzyme utilizes its specific substrate and the cofactor NAD⁺ or NADP⁺, leading to the production of NADH or NADPH, respectively. PMS then accepts electrons from the reduced cofactor, becoming reduced itself (PMS-H). Subsequently, the reduced PMS transfers these electrons to a tetrazolium salt, reducing it to a colored formazan and regenerating the oxidized form of PMS, which can then participate in another cycle of electron transfer. The intensity of the color produced is directly proportional to the dehydrogenase activity.

Diagram of the Dehydrogenase Assay Reaction Mechanism

Caption: Electron transfer pathway in a PMS-coupled dehydrogenase assay.

Experimental Protocols

This section provides a general protocol for a colorimetric dehydrogenase assay using PMS and a tetrazolium salt in a 96-well plate format, followed by specific examples for Lactate Dehydrogenase (LDH) and 6-Phosphogluconate Dehydrogenase (6-PGDH).

General Protocol for Dehydrogenase Activity Assay

1. Materials and Reagents:

-

Dehydrogenase Substrate: Specific to the enzyme being assayed (e.g., lactate for LDH, 6-phosphogluconate for 6-PGDH).

-

Cofactor: NAD⁺ or NADP⁺.

-

Phenazine Methosulfate (PMS): Prepare fresh and protect from light.

-

Tetrazolium Salt: Nitroblue tetrazolium (NBT) or Iodonitrotetrazolium (INT).

-

Buffer: Appropriate for the specific dehydrogenase (e.g., Tris-HCl, HEPES).

-

Enzyme Source: Purified enzyme or cell/tissue lysate.

-

96-well Microplate: Clear, flat-bottom.

-

Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the formazan product (e.g., ~570 nm for NBT-formazan).[3]

2. Reagent Preparation:

-

Assay Buffer: Prepare a stock solution of the appropriate buffer at the desired pH and concentration.

-

Substrate Solution: Dissolve the substrate in the assay buffer to the desired stock concentration.

-

Cofactor Solution: Dissolve NAD⁺ or NADP⁺ in the assay buffer to the desired stock concentration.

-

PMS Solution: Prepare a stock solution of PMS in water or buffer. Note: PMS solutions are light-sensitive and should be prepared fresh and kept in an amber tube or wrapped in foil.

-

Tetrazolium Salt Solution: Dissolve NBT or INT in water or buffer to the desired stock concentration.

3. Experimental Workflow Diagram:

Caption: General workflow for a PMS-based dehydrogenase assay.

4. Assay Procedure:

-

Prepare the 96-well plate: Add the enzyme solution or cell/tissue lysate to the wells. Include appropriate controls such as a blank (no enzyme) and a positive control if available.

-

Prepare the reaction mixture: In a separate tube, prepare a fresh reaction mixture containing the assay buffer, substrate, cofactor, PMS, and tetrazolium salt at their final desired concentrations.

-

Initiate the reaction: Add the reaction mixture to each well of the 96-well plate to start the enzymatic reaction.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes). The plate should be protected from light during incubation.

-

Measure absorbance: After incubation, measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Data analysis: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity can be calculated based on the change in absorbance over time and the molar extinction coefficient of the formazan.

Specific Protocol for Lactate Dehydrogenase (LDH) Assay

| Reagent | Final Concentration |

| Tris-HCl Buffer (pH 8.2) | 0.2 M |

| Lithium Lactate | 160 mM |

| NAD⁺ | 3.2 mM |

| Iodonitrotetrazolium (INT) | 2 mM |

| Phenazine Methosulfate (PMS) | 15 µM |

Procedure: Follow the general protocol outlined above. A typical reaction volume in a 96-well plate is 100-200 µL. The reaction can be stopped by adding an equal volume of 1 M acetic acid before measuring the absorbance at 490 nm for INT-formazan.[1]

Specific Protocol for 6-Phosphogluconate Dehydrogenase (6-PGDH) Assay

| Reagent | Final Concentration |

| CHES Buffer (pH 9.6) | 50 mM |

| NaCl | 150 mM |

| 6-Phosphogluconate | Varies (for kinetics) |

| NADP⁺ | Varies (for kinetics) |

| Nitroblue Tetrazolium (NBT) | 300 µM |

| Phenazine Methosulfate (PMS) | 30 µM |

Procedure: This assay is suitable for determining the kinetics of 6-PGDH in crude cell lysates.[2] Follow the general protocol. The formation of the blue-purple formazan from NBT can be measured at approximately 570 nm.[3][4]

Data Presentation: Comparison of Electron Carriers

The choice of electron carrier can significantly impact the measured dehydrogenase activity. The following table summarizes a comparison of PMS with other commonly used electron carriers under different conditions.

| Electron Carrier | Dehydrogenase | Tetrazolium Salt | Incubation Condition | Relative Efficiency/Observation |

| Phenazine Methosulfate (PMS) | SDH, LDH | INT, NBT | Biochemical Assay | Lower electron transfer ability compared to MPMS in biochemical tests.[1] Higher efficiency with INT than NBT.[1] |

| SDH | Not specified | Aqueous reaction medium | Higher activity than Meldola Blue.[1] | |

| SDH | Not specified | Agarose reaction medium | Almost equally high activity as Meldola Blue.[1] | |

| SDH | Not specified | PVA in reaction medium | Clearly superior to MPMS.[1] | |

| 1-Methoxy-PMS (MPMS) | SDH, LDH | Not specified | Biochemical Assay | Highest electron transfer velocity. Reaction is pH-independent between 7.0-8.5.[1] |

| LDH | Not specified | Agarose reaction medium | Leads to somewhat higher demonstrable activities than PMS.[1] | |

| SDH | Not specified | Aqueous or agarose medium | Lowest efficiency in electron transfer.[1] | |

| Meldola Blue (MB) | SDH, LDH | INT, NBT | Biochemical Assay | Lower transfer ability than MPMS.[1] Shows distinct pH dependence, preferentially using INT.[1] |

| LDH | Not specified | Agarose reaction medium | Results in somewhat higher LDH activity than PMS.[1] | |

| SDH | Not specified | Aqueous reaction medium | Lower activity than PMS.[1] | |

| SDH | Not specified | Agarose reaction medium | Almost equally high activity as PMS.[1] | |

| SDH | Not specified | PVA in reaction medium | Shows only small transfer activity as it appears to be bound by PVA.[1] |

Note: The efficiency of an electron carrier can be influenced by various factors including the specific dehydrogenase, the tetrazolium salt used, the composition of the reaction medium (e.g., aqueous, agarose, PVA), and the pH. Therefore, it is crucial to optimize the choice and concentration of the electron carrier for each specific experimental setup.[1]

References

- 1. Quantitative dehydrogenase histochemistry with exogenous electron carriers (PMS, MPMS, MB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intermediate electron-acceptors in quantitative cytochemistry. Comparison of phenazine methosulphate and Meldola Blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A colorimetric assay to quantify dehydrogenase activity in crude cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: MTS Assay for Cytotoxicity Screening Using Phenazine Methosulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTS assay is a colorimetric method for assessing cell metabolic activity, which is a key indicator of cell viability. This assay is widely used in cytotoxicity and cell proliferation studies. The core of this assay is the reduction of the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a purple formazan product. This conversion is carried out by NADPH-dependent dehydrogenases, which are active in metabolically active, viable cells.[1][2] The reaction is significantly enhanced by an intermediate electron acceptor, phenazine methosulfate (PMS).[3][4][5] PMS is cell-permeable and gets reduced by cellular dehydrogenases. It then exits the cell and reduces the MTS tetrazolium to the soluble formazan.[4][5] The resulting formazan is soluble in the cell culture medium and its quantity, which is directly proportional to the number of viable cells, can be measured by absorbance at 490-500 nm.[1][2] This "one-step" nature, where the formazan product is soluble and does not require a separate solubilization step, makes the MTS assay a convenient and efficient method for high-throughput screening of cytotoxic compounds.[3]

Principle of the MTS Assay

The biochemical principle of the MTS assay hinges on the metabolic activity of viable cells. In the presence of the electron coupling agent phenazine methosulfate (PMS), the MTS tetrazolium salt is reduced to a colored formazan product. This reaction is dependent on the activity of mitochondrial reductase enzymes in living cells.

Caption: Biochemical pathway of MTS reduction in viable cells.

Experimental Protocol

This protocol provides a detailed methodology for conducting an MTS assay for cytotoxicity screening in a 96-well plate format.

Materials and Reagents

| Reagent/Material | Supplier | Notes |

| MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) | Various | Powder form |

| Phenazine methosulfate (PMS) | Various | Powder form, light-sensitive |

| Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4 | Various | For reagent preparation |

| 1N HCl | Various | For pH adjustment |

| 0.2 µm syringe filter | Various | For sterilization |

| 96-well flat-bottom cell culture plates | Various | Sterile |

| Cell line of interest | Various | |

| Complete cell culture medium | Various | Phenol red-free medium is recommended to reduce background |

| Test compounds | N/A | Dissolved in a suitable vehicle (e.g., DMSO, PBS) |

| Multichannel pipette | N/A | |

| Microplate reader | N/A | Capable of reading absorbance at 490 nm |

| Humidified incubator (37°C, 5% CO2) | N/A |

Reagent Preparation: MTS/PMS Solution

It is crucial to protect the MTS and PMS solutions from light.[6][7]

-

MTS Stock Solution (2 mg/mL): Dissolve MTS powder in DPBS (pH 7.4) to a final concentration of 2 mg/mL. Mix until a clear, golden-yellow solution is formed.[2][5]

-

PMS Stock Solution (0.92 mg/mL or as recommended): Prepare a separate stock solution of PMS in DPBS. Note: Some protocols suggest dissolving PMS directly into the MTS solution.

-

Combined MTS/PMS Working Solution: Immediately before use, mix the MTS and PMS solutions. A common ratio is 20:1 (v/v) of MTS to PMS solution.[6][8] For example, mix 1 mL of PMS solution with 20 mL of MTS solution.[9]

-

pH Adjustment: Adjust the pH of the final MTS/PMS working solution to 6.0-6.5 using 1N HCl.[2][5]

-

Sterilization: Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.[2][5]

-

Storage: The working solution can be stored protected from light at 4°C for frequent use or aliquoted and stored at -20°C for long-term storage.[2][5][9] Avoid repeated freeze-thaw cycles.[6]

Experimental Workflow

Caption: Step-by-step workflow for the MTS cytotoxicity assay.

Detailed Protocol

-

Cell Seeding:

-

Harvest and count cells. Ensure cells are in the exponential growth phase.[7]

-